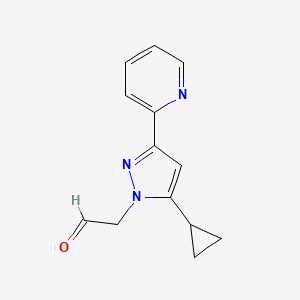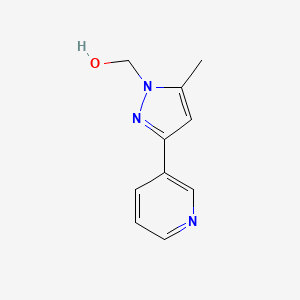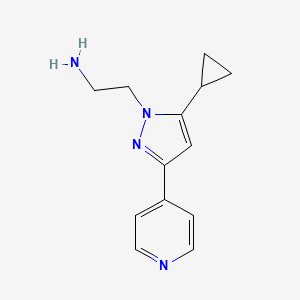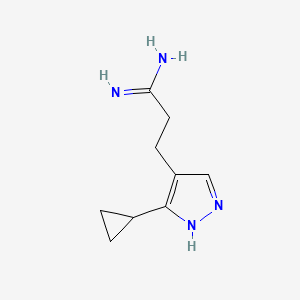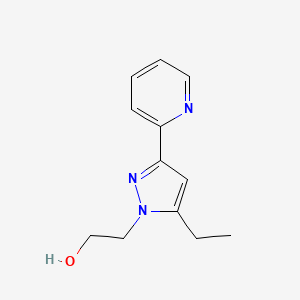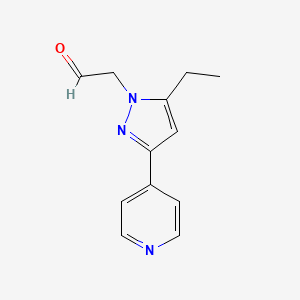
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 5-ethyl-3-(4-pyridin-3-yl)-1H-pyrazole-1-acetaldehyde, is an organic compound with a molecular weight of 221.27 g/mol. It is a colorless liquid with a boiling point of 186 °C and a melting point of -22 °C. This compound is a valuable intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agent Development
This compound has potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. The pyrazole moiety, known for its biological activity, could be exploited to synthesize derivatives with enhanced efficacy against resistant strains of bacteria and fungi .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this aldehyde can serve as a versatile building block for constructing more complex heterocyclic compounds. Its reactive aldehyde group allows for various chemical transformations, making it a valuable starting material for synthesizing pharmaceuticals and agrochemicals .
Pharmacology: Drug Design and Discovery
The structural features of this compound, including the pyridine and pyrazole rings, are commonly found in drugs with diverse therapeutic effects. Researchers can use this compound in drug design and discovery programs, particularly for targeting neurological disorders and inflammation .
Materials Science: Organic Semiconductor Precursors
The conjugated system and the presence of nitrogen in the compound’s structure suggest its utility in materials science as a precursor for organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Environmental Science: Analytical Reagent for Pollutant Detection
Due to its potential to form complex structures with metals, this compound could be used as an analytical reagent for detecting heavy metal pollutants in environmental samples. Its specificity and sensitivity can be enhanced through structural modifications .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure may allow it to act as an inhibitor for certain enzymes, providing a tool for biochemists to study enzyme mechanisms and kinetics. This can lead to a better understanding of disease processes and the development of novel inhibitors .
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIAUMQTPJIWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



